molecular formula C6H14ClNO B1383083 (2-Aminoethoxy)cyclobutane hydrochloride CAS No. 1949816-30-1

(2-Aminoethoxy)cyclobutane hydrochloride

Cat. No.: B1383083
CAS No.: 1949816-30-1
M. Wt: 151.63 g/mol
InChI Key: KOIPKCDASCMRMJ-UHFFFAOYSA-N
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Description

(2-Aminoethoxy)cyclobutane hydrochloride is a cyclobutane derivative featuring an aminoethoxy (–O–CH2–CH2–NH2) side chain and a hydrochloride salt. Its molecular formula is C6H14ClNO, and structural analogs often serve as building blocks for drug candidates or bioactive molecules .

Properties

IUPAC Name

2-cyclobutyloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-5-8-6-2-1-3-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIPKCDASCMRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclobutane Derivatives and Aminoethanol

Method Overview:
This approach involves starting with cyclobutane derivatives, such as cyclobutane-1,2-dicarboxylic acid or cyclobutane-1,2-diol, and functionalizing them through nucleophilic substitution or amidation reactions with aminoethanol or related aminoalkyl compounds.

Key Steps:

  • Activation of cyclobutane derivatives using reagents like carbodiimides (e.g., PyAOP) or coupling agents.
  • Nucleophilic attack by aminoethanol on activated cyclobutane intermediates to introduce the aminoethoxy group.
  • Conversion of amino groups to hydrochloride salts via treatment with hydrochloric acid.

Research Findings:
A study demonstrated the synthesis of amino-functionalized cyclobutane derivatives through coupling reactions with aminoethanol derivatives, followed by salt formation with HCl to yield the hydrochloride salt. The process typically employs solvents like DMF or ethanol under mild heating, with purification via preparative HPLC.

Reaction Scheme:

Cyclobutane derivative + aminoethanol → aminoethoxycyclobutane intermediate → HCl treatment → (2-Aminoethoxy)cyclobutane hydrochloride

Cyclobutane Ring Functionalization via Cycloaddition and Radical Methods

Method Overview:
Another approach involves cycloaddition reactions, such as [2+2] cycloadditions, to generate cyclobutane rings, followed by functionalization with amino and ethoxy groups.

Key Steps:

  • Photochemical or thermal cycloaddition of suitable olefins or alkynes to form the cyclobutane core.
  • Radical-mediated addition of aminoalkyl groups using nitrogen-centered radicals or aminoalkyl halides.
  • Quaternization or salt formation with hydrochloric acid to produce the hydrochloride salt.

Research Findings:
Experimental data indicate that controlling reaction conditions—temperature, solvent polarity, and radical initiators—significantly influences yield and purity. Radical addition methods have been optimized using UV irradiation and specific radical initiators, resulting in high-yield synthesis of aminoethoxy cyclobutane derivatives.

Direct Aminoalkylation of Cyclobutane with Ethylene Diamine

Method Overview:
This method involves the direct reaction of cyclobutane with ethylene diamine under catalytic conditions, followed by selective functionalization.

Key Steps:

  • Cyclobutane is reacted with excess ethylene diamine in the presence of a catalyst such as copper or palladium.
  • The amino group is selectively protected or activated.
  • Subsequent ethoxy group introduction via nucleophilic substitution with ethyl chloroformate or ethyl bromide.
  • Acidic work-up with HCl to obtain the hydrochloride salt.

Research Findings:
Research indicates that temperature control (around 50–80°C) and solvent choice (e.g., ethanol or methanol) are critical for optimizing yield. Catalysts enhance the reaction rate and selectivity, with the final step involving acidification to isolate the hydrochloride salt.

Purification and Characterization

Purification Techniques:

  • Preparative high-performance liquid chromatography (HPLC) using trifluoroacetic acid (TFA) or ammonium acetate buffers.
  • Lyophilization of fractions containing the target compound.
  • Recrystallization from suitable solvents for further purification.

Characterization Data:

  • Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for amino and ethoxy groups.
  • Mass spectrometry verifies molecular weight.
  • Melting point and purity assessments are performed to confirm compound integrity.

Data Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Purification Techniques Yield & Remarks
Cyclobutane Derivative Functionalization Cyclobutane derivatives, aminoethanol Carbodiimides, DMF, HCl, mild heating Preparative HPLC, recrystallization High yield (~80%), scalable
Cycloaddition & Radical Methods Olefins, alkynes, radicals, UV light Radical initiators, UV irradiation, solvents like ethanol Column chromatography, lyophilization Moderate to high yield, reaction sensitive
Direct Aminoalkylation Cyclobutane, ethylene diamine Copper catalyst, ethanol/methanol, controlled temperature Recrystallization, chromatography Variable yield (~60-75%), optimized conditions

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethoxy)cyclobutane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Precursor for Drug Synthesis

(2-Aminoethoxy)cyclobutane serves as a versatile building block in the synthesis of biologically active molecules. Its structural characteristics allow it to participate in a range of chemical transformations, making it valuable for developing new pharmaceuticals. The compound can be utilized to synthesize derivatives that exhibit significant biological activities, including antimicrobial and anticancer properties .

Solid-Phase Peptide Synthesis (SPPS)

The compound's derivatives have been employed in solid-phase peptide synthesis, which is crucial for producing peptides with high purity and yield. For instance, derivatives such as tert-butyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid (Boc-AEEA) have been synthesized for use in creating designer resins that optimize physicochemical characteristics for drug delivery systems . This application highlights its role in advancing peptide-based therapeutics.

Chemical Reactivity and Transformations

The presence of an amino group and an ethoxy substituent allows (2-aminoethoxy)cyclobutane to undergo various reactions typical of amines and ethers. Its unique cyclic structure contributes to its reactivity, enabling it to be utilized as an intermediate in numerous organic synthesis pathways. This includes reactions such as nucleophilic substitutions and cycloadditions, which are essential in the development of complex organic molecules.

Synthesis of Cyclobutane-Containing Compounds

Research indicates that cyclobutane-containing compounds can exhibit diverse biological activities. The ability to modify the cyclobutane ring opens avenues for creating new drug candidates . The synthesis of unnatural cyclobutane α-amino acids through selective photocatalyzed reactions exemplifies innovative applications of this compound in drug discovery .

A review of cyclobutane-containing alkaloids has demonstrated their potential as leads for drug discovery due to their various biological activities, including antibacterial and antitumor effects . The structural diversity provided by (2-aminoethoxy)cyclobutane enables researchers to explore new therapeutic agents with improved efficacy.

Drug Development Applications

The incorporation of (2-aminoethoxy)cyclobutane into drug design has been highlighted through its role in synthesizing small-molecule drug candidates. Its unique properties allow medicinal chemists to enhance the pharmacological profiles of these compounds, leading to more effective treatments .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPrecursor for synthesizing biologically active molecules
Solid-Phase Peptide SynthesisUsed in creating designer resins for optimized drug delivery systems
Organic SynthesisIntermediate for various chemical transformations
Drug DevelopmentEnhances the efficacy of small-molecule drug candidates
Biological ActivityExhibits antimicrobial and anticancer properties through cyclobutane derivatives

Mechanism of Action

The mechanism of action of (2-Aminoethoxy)cyclobutane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of (2-Aminoethoxy)cyclobutane hydrochloride with analogous compounds:

Compound Name Key Functional Groups Molecular Formula Applications/Context Key Differences References
(2-Aminoethoxy)cyclobutane hydrochloride Cyclobutane, aminoethoxy, HCl salt C6H14ClNO Pharmaceutical intermediate Ethoxy linker
3-Aminocyclobutanone hydrochloride Cyclobutane, ketone, amino, HCl salt C4H8ClNO Synthetic chemistry Ketone replaces ethoxy
Cyclobutanemethanamine, 2,2-difluoro-, HCl Cyclobutane, difluoro, amine, HCl salt C5H10ClF2N Medicinal chemistry Fluorine substituents
4-Aminocyclohexanone hydrochloride Cyclohexane, ketone, amino, HCl salt C6H12ClNO Not specified Larger ring (6-membered)
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Cyclobutane, methyl ester, methylamino C7H14ClNO2 Patent-derived synthesis intermediate Ester and methylamino groups

Biological Activity

(2-Aminoethoxy)cyclobutane hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical interactions, and applications in scientific research.

Chemical Structure and Properties

The structure of (2-Aminoethoxy)cyclobutane hydrochloride includes a cyclobutane ring, which is known for its distinctive properties in drug design. Cyclobutane motifs are prevalent in various pharmacologically active compounds, contributing to their biological activities. The compound features an amino group and an ethoxy group, which enhance its reactivity and ability to interact with biological targets.

Target Interactions

(2-Aminoethoxy)cyclobutane hydrochloride interacts with various biomolecules, including enzymes and receptors. The cyclobutane ring can facilitate binding through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of enzymes, influencing metabolic pathways and cellular functions.

Cellular Effects

The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. It can act as both an inhibitor and activator of specific enzymes, depending on the context of its use. For instance, at lower concentrations, it may promote cell growth and differentiation, while higher concentrations could induce apoptosis or cellular damage.

Biochemical Pathways

Research indicates that cyclobutane-containing compounds are involved in various biochemical pathways. They can participate in the biosynthesis of secondary metabolites across different organisms, from plants to marine life. The interaction with enzymes involved in these pathways suggests potential applications in drug development.

Pharmacokinetics

Pharmacokinetic studies suggest that (2-Aminoethoxy)cyclobutane hydrochloride exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The stability of the compound under physiological conditions is crucial for its therapeutic effectiveness. Studies have indicated that it remains stable over time but may produce biologically active degradation products that could influence its overall activity.

In Vitro Studies

In vitro studies have demonstrated that (2-Aminoethoxy)cyclobutane hydrochloride can influence cellular uptake mechanisms. For example, it has been shown to be a substrate for L-type amino acid transporters in gliosarcoma cells, indicating its potential role in targeted drug delivery systems .

In Vivo Studies

Animal model studies reveal that dosage significantly impacts the biological effects of the compound. Lower doses tend to exhibit beneficial effects on cellular processes, while higher doses may lead to adverse outcomes such as toxicity. These findings underscore the importance of dosage optimization in therapeutic applications.

Applications in Scientific Research

(2-Aminoethoxy)cyclobutane hydrochloride is utilized extensively in scientific research for various purposes:

  • Synthesis : It serves as a building block for synthesizing complex organic molecules.
  • Enzyme Mechanisms : The compound is instrumental in studying enzyme mechanisms and protein-ligand interactions.
  • Pharmaceutical Development : It acts as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Agrochemicals : Its reactivity makes it useful in producing specialty chemicals and agrochemicals .

Summary of Research Findings

Study Type Findings
In VitroInfluences L-type amino acid transport; promotes cell growth at low doses
In VivoDose-dependent effects; lower doses beneficial; higher doses toxic
PharmacokineticsStable under physiological conditions; potential active degradation products
Biochemical PathwaysInteracts with enzymes; involved in secondary metabolite biosynthesis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Aminoethoxy)cyclobutane hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between cyclobutane derivatives and 2-aminoethanol hydrochloride. Reaction optimization includes adjusting temperature (e.g., 75–77°C for similar amines), solvent polarity, and stoichiometric ratios of reactants . For purification, use vacuum distillation or recrystallization in ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel R1 and mobile phases like ethyl acetate/glacial acetic acid mixtures .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

  • Methodology : Cross-validate data using complementary techniques:

  • NMR : Compare chemical shifts with structurally analogous compounds (e.g., 2-(2-aminoethoxy)ethoxy acetic acid hydrochloride ).
  • IR : Confirm amine (N-H stretch ~3300 cm⁻¹) and cyclobutane (C-C ring vibrations ~1000 cm⁻¹) functional groups.
  • Mass Spectrometry : Use high-resolution MS to resolve ambiguities in molecular ion peaks. If contradictions persist, repeat synthesis and characterize intermediates to isolate errors .

Q. What storage conditions are critical to maintain the compound’s stability, and how can degradation products be identified?

  • Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, avoiding oxidizing agents and moisture . Monitor stability via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Degradation products (e.g., oxidized cyclobutane rings) can be identified using LC-MS or comparative TLC against known impurities .

Advanced Research Questions

Q. What strategies are effective for incorporating (2-Aminoethoxy)cyclobutane hydrochloride into PROTAC molecules for targeted protein degradation?

  • Methodology : Use the compound as a linker between E3 ligase ligands (e.g., VHL binders) and target protein binders. Optimize linker length by introducing PEG spacers or adjusting cyclobutane rigidity. Validate PROTAC efficacy via Western blot (target protein degradation) and cellular viability assays . For conjugation, employ carbodiimide-mediated amide bond formation or click chemistry .

Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes) using in vitro assays?

  • Methodology :

  • Enzyme Inhibition : Perform kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with purified enzymes. Use IC₅₀ calculations to determine potency.
  • Receptor Binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) can quantify affinity. For ion channels, patch-clamp electrophysiology is recommended .

Q. What approaches resolve low aqueous solubility of (2-Aminoethoxy)cyclobutane hydrochloride in biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance solubility without cytotoxicity.
  • pH Adjustment : Protonate the amine group in acidic buffers (pH 4–5) to improve hydrophilicity.
  • Prodrug Design : Modify the aminoethoxy group with hydrolyzable esters for delayed release .

Data Contradiction Analysis

Q. How to address conflicting results in the compound’s biological activity across different studies?

  • Methodology :

  • Dose-Response Curves : Ensure consistent molar concentrations and exposure times.
  • Cell Line Variability : Compare activity in isogenic vs. heterogeneous cell lines.
  • Batch Purity : Re-test using HPLC-validated batches (>95% purity). Cross-reference with studies using structurally validated analogs (e.g., 2-aminobutanol derivatives) .

Safety and Handling

Q. What first-aid measures are critical for accidental exposure during synthesis?

  • Methodology :

  • Inhalation : Immediate fresh air supply; monitor for delayed symptoms (e.g., respiratory distress) for 48 hours .
  • Skin Contact : Rinse with water; no acute irritation reported, but use pH-neutral soap for decontamination .
  • Eye Exposure : Irrigate with saline for 15 minutes; consult an ophthalmologist if redness persists .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.